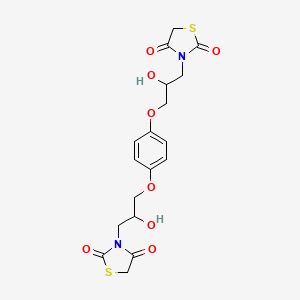
C18H20N2O8S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C18H20N2O8S2 is a complex organic molecule. It is known for its unique structure and diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its intricate arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C18H20N2O8S2 typically involves multiple steps, each requiring specific reagents and conditions. One common method includes the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. The reaction may involve heating, stirring, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as precipitation, adsorption, and coprecipitation are employed to produce the compound in large quantities . The process is carefully monitored to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
C18H20N2O8S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
C18H20N2O8S2: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which C18H20N2O8S2 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
C18H20N2O8S2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other sulfur-containing organic molecules and derivatives of dibenzo compounds
Uniqueness: The presence of specific functional groups and the overall molecular architecture of contribute to its distinct chemical and biological properties, setting it apart from other related compounds.
Eigenschaften
IUPAC Name |
3-[3-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8S2/c21-11(5-19-15(23)9-29-17(19)25)7-27-13-1-2-14(4-3-13)28-8-12(22)6-20-16(24)10-30-18(20)26/h1-4,11-12,21-22H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQMLQSAXCUZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(COC2=CC=C(C=C2)OCC(CN3C(=O)CSC3=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenyl]propanamide](/img/structure/B5173384.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5173398.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5173412.png)
![methyl 5-tert-butyl-5-hydroxy-1-[(4-nitrophenyl)carbonyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5173417.png)
![(2E)-1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one](/img/structure/B5173419.png)
![N-ethyl-2-{3-[3-(4-methoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5173422.png)
![3-{[(2-isopropoxyethyl)amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5173425.png)
![[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5173440.png)
![2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5173450.png)
![11-(2,3-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173453.png)
![3-bromo-4-ethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5173457.png)
![[1-(4-ethoxybenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5173466.png)
